molecular formula C16H19N3O3 B3061125 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 54132-24-0

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer B3061125
CAS-Nummer: 54132-24-0
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: GHRVKTJOLCCNCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, also known as Enoxacin, is a synthetic antibacterial agent that belongs to the fluoroquinolone class. It was first introduced in 1984 and has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties. For instance, Goueffon et al. (1981) explored a closely related compound, highlighting its potential as a broad antibacterial agent suitable for treating systemic infections (Goueffon et al., 1981). Similarly, Sharma and Jain (2008) synthesized novel derivatives, finding them effective against various strains of bacteria (Sharma & Jain, 2008).

Structural Analysis

Research has also focused on the structural characteristics of this compound. For example, Ravindra et al. (2009) studied the crystal structure, emphasizing its layered sheet structure, which may contribute to its biological activities (Ravindra, Panpalia, & Jagarlapudi, 2009).

Synthesis and Modification

Several studies have been dedicated to the synthesis and modification of this compound. Fathalla and Pazdera (2017) developed a method for synthesizing piperazine substituted quinolones, providing insights into its chemical versatility (Fathalla & Pazdera, 2017). Yadav and Joshi (2008) reported on the synthesis of novel derivatives, demonstrating the compound's adaptability for various biomedical applications (Yadav & Joshi, 2008).

Photostability Studies

Mella, Fasani, and Albini (2001) investigated the photostability of a related quinolone derivative, which is crucial for understanding its behavior under different environmental conditions (Mella, Fasani, & Albini, 2001).

Antifungal and Antimicrobial Evaluation

Srinivasan et al. (2010) synthesized derivatives to assess their antimicrobial activities, indicating the compound’s potential in combating various microbial infections (Srinivasan et al., 2010). Patel and Patel (2010) also synthesized novel derivatives and evaluated their antifungal and antibacterial activities, further emphasizing its utility in antimicrobial therapy (Patel & Patel, 2010).

Eigenschaften

IUPAC Name

1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-18-10-13(16(21)22)15(20)12-4-3-11(9-14(12)18)19-7-5-17-6-8-19/h3-4,9-10,17H,2,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVKTJOLCCNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCNCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527981
Record name 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

54132-24-0
Record name 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.0 g of ethyl 1,4-dihydro-1-ethyl-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate was added 10 ml of a 5% aqueous solution of potassium hydroxide. The mixture was heated at 90° C for 30 minutes with stirring and neutralized, under cooling, with acetic acid to separate out a solid which was collected, and recrystallized from a mixture of ethanol and water to give 1.85 g of the product, m.p. 272° - 275° C.
Name
ethyl 1,4-dihydro-1-ethyl-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.